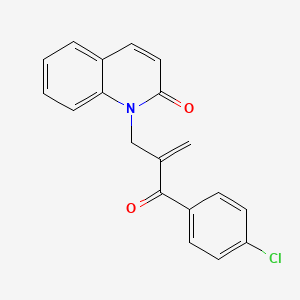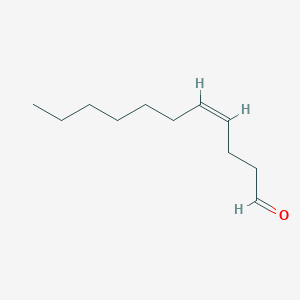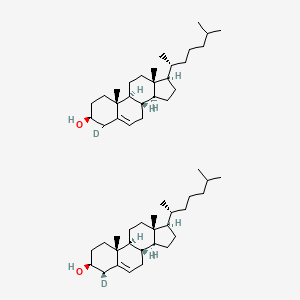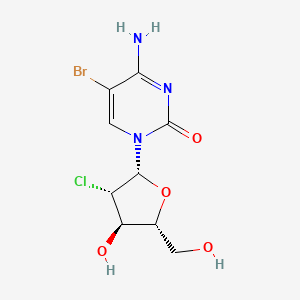
4-Amino-5-bromo-1-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)pyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-bromo-1-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)pyrimidin-2(1H)-one is a synthetic nucleoside analog. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The structure of this compound includes a pyrimidine base attached to a modified sugar moiety, which is crucial for its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromo-1-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)pyrimidin-2(1H)-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2’-deoxyuridine and 2-chloro-2-deoxy-D-arabinofuranose.
Glycosylation Reaction: The key step involves the glycosylation of the pyrimidine base with the sugar moiety. This is usually achieved under acidic conditions using a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate.
Amination: The bromine atom at the 4-position of the pyrimidine ring is then substituted with an amino group through a nucleophilic substitution reaction using ammonia or an amine source.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Scaling Up: Using larger reaction vessels and continuous flow reactors to handle bulk quantities.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-5-bromo-1-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)pyrimidin-2(1H)-one undergoes several types of chemical reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the halogen atoms, yielding a more simplified nucleoside analog.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or nitric acid under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide, thiols, or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted nucleoside analogs, which can be further explored for their biological activities.
Wissenschaftliche Forschungsanwendungen
4-Amino-5-bromo-1-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with enzymes involved in DNA replication and repair.
Medicine: Investigated for its potential as an antiviral and anticancer agent. It can inhibit the replication of certain viruses and the proliferation of cancer cells.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-Amino-5-bromo-1-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)pyrimidin-2(1H)-one involves its incorporation into DNA or RNA, leading to the disruption of nucleic acid synthesis. This compound targets enzymes such as DNA polymerase and reverse transcriptase, inhibiting their activity and thereby preventing the replication of viral genomes or the proliferation of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2’-deoxyuridine: A nucleoside analog used in the treatment of viral infections and certain cancers.
2-Chloro-2’-deoxyadenosine: An antineoplastic agent used in the treatment of hairy cell leukemia.
2’-Deoxy-5-fluorouridine: A chemotherapeutic agent used in the treatment of various cancers.
Uniqueness
4-Amino-5-bromo-1-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)pyrimidin-2(1H)-one is unique due to its specific combination of halogen and amino substitutions, which confer distinct biological activities. Its ability to inhibit both viral replication and cancer cell proliferation makes it a versatile compound in medicinal chemistry.
Eigenschaften
CAS-Nummer |
80791-95-3 |
|---|---|
Molekularformel |
C9H11BrClN3O4 |
Molekulargewicht |
340.56 g/mol |
IUPAC-Name |
4-amino-5-bromo-1-[(2R,3S,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11BrClN3O4/c10-3-1-14(9(17)13-7(3)12)8-5(11)6(16)4(2-15)18-8/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5+,6-,8-/m1/s1 |
InChI-Schlüssel |
PPXUQXLEOOYXNC-BYPJNBLXSA-N |
Isomerische SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)Cl)N)Br |
Kanonische SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)Cl)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


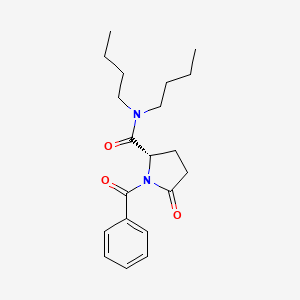

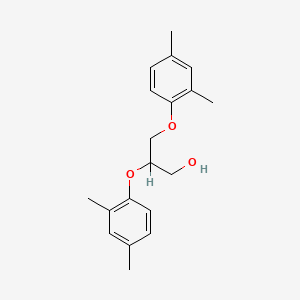
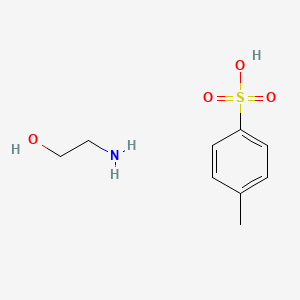

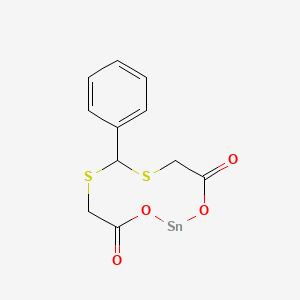

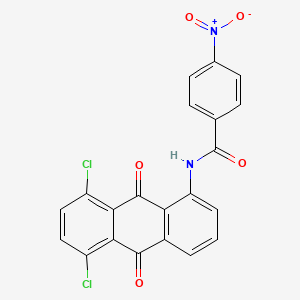
![Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12666198.png)
